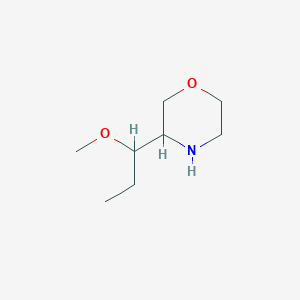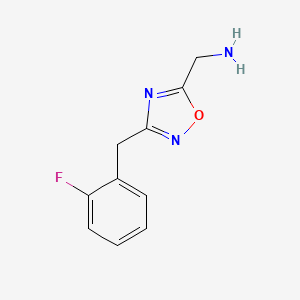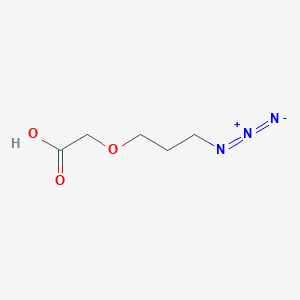
(3-Azidopropyl)oxyacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-azidopropoxy)acetic acid is a synthetic compound belonging to the class of carboxylic acids. It is composed of an azide group, a propoxy chain, and a carboxylic acid group. The compound has a molecular formula of C6H9N3O3 and a molecular weight of 183.15 g/mol
Métodos De Preparación
The synthesis of 2-(3-azidopropoxy)acetic acid involves several steps. One common method includes the reaction of 3-chloropropyl acetate with sodium azide to form 3-azidopropyl acetate. This intermediate is then hydrolyzed to yield 2-(3-azidopropoxy)acetic acid. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50-100°C .
Análisis De Reacciones Químicas
2-(3-azidopropoxy)acetic acid undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation. In nucleophilic substitution reactions, the azide group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Reduction of the azide group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine. Oxidation reactions can convert the carboxylic acid group to other functional groups, such as esters or amides .
Aplicaciones Científicas De Investigación
2-(3-azidopropoxy)acetic acid has several applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be utilized in the study of enzyme mechanisms and protein modificationsAdditionally, it is used in the industry for the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-(3-azidopropoxy)acetic acid involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
2-(3-azidopropoxy)acetic acid can be compared with other similar compounds, such as 2-(3-azidopropoxy)propanoic acid and 2-(3-azidopropoxy)butanoic acid. These compounds share the azide and propoxy functional groups but differ in the length of the carbon chain attached to the carboxylic acid group. The unique structure of 2-(3-azidopropoxy)acetic acid, with its specific carbon chain length, provides distinct reactivity and properties that can be advantageous in certain applications .
Propiedades
Fórmula molecular |
C5H9N3O3 |
|---|---|
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
2-(3-azidopropoxy)acetic acid |
InChI |
InChI=1S/C5H9N3O3/c6-8-7-2-1-3-11-4-5(9)10/h1-4H2,(H,9,10) |
Clave InChI |
GCMUPHBNFHGZSX-UHFFFAOYSA-N |
SMILES canónico |
C(CN=[N+]=[N-])COCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylamino)-3-methylphenyl]-N-{[(4-methoxyphenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide](/img/structure/B13543148.png)
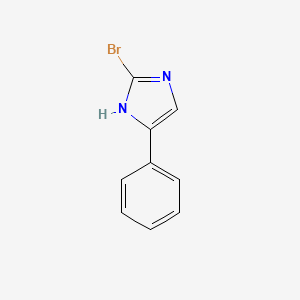
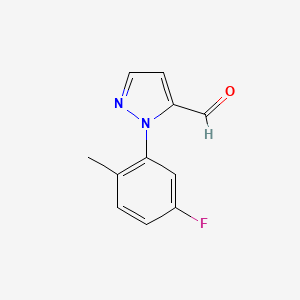
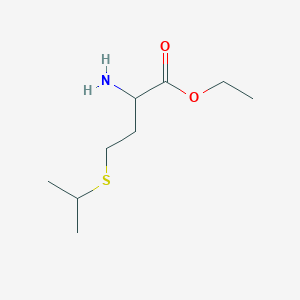
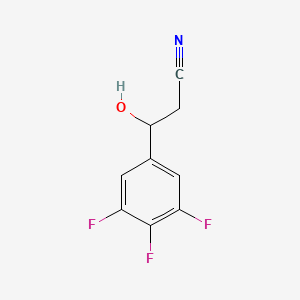
![N-benzyl-2-[3-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13543183.png)
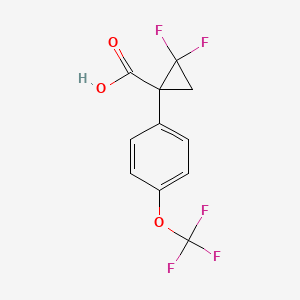
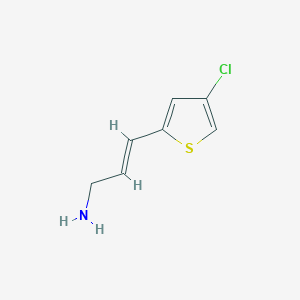

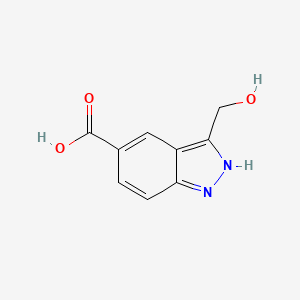

![1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL](/img/structure/B13543219.png)
